molecular formula C14H12N4S2 B10903711 4-{[(E)-(5-benzylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

4-{[(E)-(5-benzylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10903711
M. Wt: 300.4 g/mol
InChI Key: YFWXNSBUEXYXLT-CXUHLZMHSA-N
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Description

4-{[(E)-1-(5-BENZYL-2-THIENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a benzyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-1-(5-BENZYL-2-THIENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the following steps:

    Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the thienyl intermediate. This is achieved through the reaction of thiophene with benzyl chloride under basic conditions to form 5-benzyl-2-thiophene.

    Condensation Reaction: The thienyl intermediate is then subjected to a condensation reaction with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the triazole ring.

    Sulfur Incorporation: Finally, the triazole compound is treated with a sulfur source, such as hydrogen sulfide, to introduce the hydrosulfide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-1-(5-BENZYL-2-THIENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzyl or thienyl rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted benzyl or thienyl derivatives.

Scientific Research Applications

4-{[(E)-1-(5-BENZYL-2-THIENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biological Studies: It is used in biological assays to study enzyme inhibition, receptor binding, and cellular uptake.

Mechanism of Action

The mechanism of action of 4-{[(E)-1-(5-BENZYL-2-THIENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and hydrosulfide group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(E)-1-(5-BENZYL-2-THIENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOLE
  • **4-{[(E)-1-(5-BENZYL-2-THIENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLTHIOL
  • **4-{[(E)-1-(5-BENZYL-2-THIENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLTHIONE

Uniqueness

4-{[(E)-1-(5-BENZYL-2-THIENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the presence of the hydrosulfide group, which imparts distinct chemical reactivity and biological activity. This group enhances the compound’s ability to participate in redox reactions and interact with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C14H12N4S2

Molecular Weight

300.4 g/mol

IUPAC Name

4-[(E)-(5-benzylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H12N4S2/c19-14-17-15-10-18(14)16-9-13-7-6-12(20-13)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,17,19)/b16-9+

InChI Key

YFWXNSBUEXYXLT-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2=CC=C(S2)/C=N/N3C=NNC3=S

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(S2)C=NN3C=NNC3=S

Origin of Product

United States

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